4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide
Overview
Description
4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17975526 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
The chemical synthesis and characterization of compounds related to 4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide have been explored in various studies. For instance, Valenta et al. (1990) investigated the synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds by reacting 2-methoxy-5-nitrobenzoyl chloride with different amines, including piperazines, which are structurally related to the subject compound. This study provides foundational knowledge on the synthesis routes and chemical behavior of such benzamide derivatives (Valenta et al., 1990).
Pharmacological Studies
Pharmacological research has been conducted on benzamide derivatives, examining their potential as neuroleptics, antimicrobial agents, and receptor ligands. Bektaş et al. (2010) synthesized new triazole derivatives and evaluated their antimicrobial activities, highlighting the versatility of benzamide compounds in therapeutic applications (Bektaş et al., 2010). Moreover, Perrone et al. (2000) explored the structural modifications of benzamide derivatives to study their affinity and selectivity toward dopamine D4 receptors, indicating the potential use of these compounds in targeting specific neurotransmitter systems (Perrone et al., 2000).
Impurity Analysis in Drug Synthesis
The identification and synthesis of impurities in drug batches, such as Repaglinide, have been detailed by Kancherla et al. (2018), who found novel impurities through an analytical approach using UPLC and mass spectrometry. This research underscores the importance of thorough chemical analysis in pharmaceutical manufacturing to ensure drug purity and efficacy (Kancherla et al., 2018).
Radiolabeled Compounds for PET Imaging
Plenevaux et al. (2000) summarized research conducted with radiolabeled antagonists, such as [18F]p-MPPF, for studying the serotonin receptors with PET imaging. These studies demonstrate the application of benzamide derivatives in the development of diagnostic tools for neurological research (Plenevaux et al., 2000).
Properties
IUPAC Name |
4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-19-9-4-15(14-18(19)24(26)27)20(25)21-16-5-7-17(8-6-16)23-12-10-22(2)11-13-23/h4-9,14H,3,10-13H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEUKKNKQFFDTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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